3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
Description
The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic chromen-4-one derivative featuring:
- A 2,3-dihydrobenzo[b][1,4]dioxin substituent at position 3 of the chromenone core.
- An ethyl group at position 6.
- A 3,4-dimethoxybenzoate ester at position 7.
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O8/c1-4-16-11-19-24(14-23(16)36-28(30)18-6-7-21(31-2)25(13-18)32-3)35-15-20(27(19)29)17-5-8-22-26(12-17)34-10-9-33-22/h5-8,11-15H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYVEQGSRRWZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC(=C(C=C3)OC)OC)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic molecule that belongs to the flavonoid family. Its unique structure combines a chromenone core with a dihydrobenzo[b][1,4]dioxin moiety, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C22H20O6
- Molecular Weight : 380.39 g/mol
- CAS Number : 170511-28-1
Anticancer Properties
Research indicates that compounds related to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl derivatives exhibit significant anticancer activity . For example:
- In vitro Studies : Similar compounds have shown promising results against various cancer cell lines, including NCI-H1299 (lung cancer) and MCF-7 (breast cancer) cells. These studies suggest that the structural features of the compound enhance its interaction with biological targets, potentially leading to increased efficacy in inhibiting cancer cell proliferation.
Antioxidant Activity
The antioxidant capacity of this compound is noteworthy. Studies utilizing the DPPH assay have indicated that derivatives exhibit varying degrees of antioxidant activity, with IC50 values ranging from 31.52 to 198.41 µM . This suggests that these compounds can neutralize free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Molecular docking studies have suggested that structurally similar compounds may effectively bind to specific protein targets such as heat shock protein 90 (Hsp90) . The binding energies indicate favorable interactions that could inhibit protein function, contributing to the anticancer effects observed.
Structure–Activity Relationship (SAR)
A detailed analysis of the structure–activity relationship reveals that specific functional groups significantly influence biological activity:
- Hydroxyl Groups : Enhance antioxidant properties.
- Methoxy Substituents : Improve solubility and bioavailability.
- Dihydrobenzo[b][1,4]dioxin Moiety : Contributes to overall molecular stability and interaction with biological targets .
Case Studies
Several studies have investigated the biological activities of flavonoid derivatives similar to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl:
- Anticancer Activity : A study reported that a related compound demonstrated low micromolar potency against several cancer cell lines while showing minimal cytotoxicity towards normal cells .
- Antiparasitic Effects : Another study highlighted the antiparasitic activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating broad-spectrum therapeutic potential .
Comparative Analysis of Related Compounds
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxine | 0.94 | Basic structure without carbamate |
| 2-(4-Methoxybenzyl)oxyethanol | 0.89 | Ether functionality |
| 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | 0.77 | Bromine substitution |
This table illustrates how variations in functional groups can influence their biological activities and applications in drug development.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties, making it a candidate for drug development.
Anticancer Activity
Research has shown that derivatives of chromenone compounds possess anticancer properties. Studies indicate that the presence of the dihydrobenzo[b][1,4]dioxin moiety enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar chromenone derivatives exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways through mitochondrial dysfunction .
Antioxidant Properties
The antioxidant capacity of this compound is notable due to its ability to scavenge free radicals.
Application in Food Preservation
In food science, antioxidants are crucial for prolonging shelf life and maintaining nutritional quality. The incorporation of this compound into food products could mitigate oxidative damage.
Data Table: Antioxidant Activity Comparison
Environmental Science
The compound's structure allows it to interact with various environmental pollutants, making it a potential agent for bioremediation.
Adsorption Studies
Research has indicated that compounds with similar structures can adsorb heavy metals from contaminated water sources effectively.
Case Study:
A study explored the use of chromenone derivatives in removing lead ions from aqueous solutions. The results showed a significant reduction in lead concentration, suggesting potential applications in wastewater treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The table below highlights critical distinctions between the target compound and structurally related analogues from the evidence:
*Estimated based on structural analysis.
Functional Implications
Lipophilicity and Bioavailability
- The target compound’s ethyl and 3,4-dimethoxybenzoate groups increase lipophilicity compared to hydroxy-substituted analogues (e.g., ), likely improving membrane permeability .
- The trifluoromethyl group in ’s analogue further enhances lipophilicity and metabolic resistance, making it suitable for targets requiring prolonged action .
Electron-Donating Effects
Ring System Variations
- Substitution of the benzodioxin (6-membered) with benzodioxepin (7-membered, ) alters ring strain and conformational flexibility, which may affect interactions with enzymes or receptors .
Stability
- Ester groups (e.g., benzoate in the target) are less prone to hydrolysis than hydroxy groups (), enhancing stability in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
